PLN-1474

Integrin Inhibition Selectivity Profiling Fibrosis

PLN-1474 is a selective αvβ1 integrin inhibitor (IC50<50nM) with Phase 1 PK/safety data. Ideal for hepatic stellate cell activation studies and as a reference in αvβ1/αvβ6 binding assays. Its validated reduction of pSMAD3/SMAD3 and collagen in NASH models ensures target-specific results, de-risking preclinical translation.

Molecular Formula C24H37N3O4
Molecular Weight 431.6 g/mol
Cat. No. B10855122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLN-1474
Molecular FormulaC24H37N3O4
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCC1(CCOCC1)C(=O)NC(CCCCCCCC2=NC3=C(CCCN3)C=C2)C(=O)O
InChIInChI=1S/C24H37N3O4/c1-24(13-16-31-17-14-24)23(30)27-20(22(28)29)10-6-4-2-3-5-9-19-12-11-18-8-7-15-25-21(18)26-19/h11-12,20H,2-10,13-17H2,1H3,(H,25,26)(H,27,30)(H,28,29)/t20-/m0/s1
InChIKeyGELVLHVQVRSFAY-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid (PLN-1474): Chemical Identity and Core Characteristics for Procurement


(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid, also designated as PLN-1474 (CAS: 2408065-32-5), is a synthetic, small-molecule amino acid derivative with a molecular formula of C24H37N3O4 and a molecular weight of 431.57 g/mol [1]. It is characterized as an orally active and selective inhibitor of the αvβ1 integrin, with a reported IC50 value of <50 nM in solid-phase binding assays [2]. The compound also exhibits inhibitory activity against the αvβ6 integrin with comparable potency (IC50 <50 nM) [2]. Its development has been advanced through a Phase 1 clinical trial for the treatment of liver fibrosis associated with non-alcoholic steatohepatitis (NASH), under a collaboration between Pliant Therapeutics and Novartis [3][4].

Why Generic Substitution of (2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid (PLN-1474) is Scientifically Unjustified


Substituting (2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid (PLN-1474) with another αv integrin inhibitor is not scientifically valid due to critical, quantifiable differences in selectivity profile, target engagement, and clinical development stage. The integrin family comprises several heterodimers (e.g., αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) with distinct roles in fibrosis and normal physiology [1]. While many inhibitors target multiple integrins, PLN-1474's specific activity profile is central to its therapeutic rationale and observed safety. For instance, a closely related dual inhibitor, bexotegrast (PLN-74809), targets both αvβ6 and αvβ1 . However, the distinct selectivity profile of PLN-1474, combined with its specific Phase 1 safety and pharmacokinetic data in 84 healthy volunteers [2], precludes direct interchangeability. The following quantitative evidence guide details these critical differentiators that must inform any procurement or experimental design decision.

Quantitative Differentiators of (2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid (PLN-1474) Against Comparators


Selectivity Profile: PLN-1474 is a Potent Inhibitor of Both αvβ1 and αvβ6 Integrins

PLN-1474 demonstrates equipotent inhibition of αvβ1 and αvβ6 integrins, with IC50 values of <50 nM for both targets as measured by solid-phase binding assays [1]. This contrasts with other αv integrin inhibitors, such as GSK3008348, which exhibits a clear preference for αvβ6 (IC50 = 1.5 nM) over αvβ1 (IC50 = 2.83 nM) . The dual activity profile of PLN-1474 may be critical in fibrotic diseases where both integrins contribute to TGF-β activation.

Integrin Inhibition Selectivity Profiling Fibrosis

Comparative Integrin Selectivity: PLN-1474 vs. Bexotegrast (PLN-74809)

While both PLN-1474 and bexotegrast (PLN-74809) inhibit αvβ1 and αvβ6, their development paths differ based on their intended applications. PLN-1474 was advanced specifically for NASH/liver fibrosis, leveraging its αvβ1-selective mechanism [1]. In contrast, bexotegrast, a dual αvβ6/αvβ1 inhibitor with reported Kd values of 3.4 nM and 5.7 nM, respectively , is in Phase 2b trials for idiopathic pulmonary fibrosis (IPF) [2]. This divergence in clinical focus underscores that potency alone does not dictate therapeutic utility; the context of target engagement in specific disease tissues is paramount.

Integrin Inhibitor Selectivity Drug Development

In Vivo Antifibrotic Efficacy in a Liver Fibrosis Model

In a mouse model of liver fibrosis, PLN-1474 (administered prophylactically or therapeutically for 6-12 weeks) significantly blocked SMAD3 phosphorylation and reduced collagen deposition as assessed histologically [1]. While quantitative data from direct comparator studies in this exact model are not available in the provided sources, the observed efficacy is consistent with the mechanism of αvβ1 inhibition, which has been independently validated as a driver of liver fibrosis [2]. This contrasts with some αvβ6-selective inhibitors, which have shown more pronounced effects in pulmonary fibrosis models.

Liver Fibrosis NASH In Vivo Pharmacology

Human Pharmacokinetics and Safety Profile from Phase 1 Trial

PLN-1474 completed a Phase 1 clinical trial in 84 healthy volunteers, demonstrating rapid oral absorption and a favorable tolerability profile with no dose-limiting toxicities or serious adverse events observed [1]. This human data provides a quantifiable safety and PK benchmark that is absent for many preclinical integrin inhibitors. In contrast, some other αvβ6 inhibitors, like GSK3008348, are delivered via inhalation, which introduces different PK/PD and safety considerations [2]. The oral bioavailability and clean safety signal in humans are key differentiators for PLN-1474.

Clinical Pharmacology Pharmacokinetics Safety

Optimal Research and Industrial Application Scenarios for (2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid (PLN-1474)


Preclinical Investigation of Liver Fibrosis and NASH Pathogenesis

Use PLN-1474 as a tool compound to specifically interrogate the role of αvβ1 integrin signaling in hepatic stellate cell activation and collagen deposition. Its demonstrated efficacy in reducing pSMAD3/SMAD3 levels, hepatic collagen gene expression, and histological fibrosis in a CDAHFD NASH mouse model [1] makes it suitable for mechanistic studies and for validating the αvβ1 target in novel liver fibrosis models [2].

Benchmarking Selectivity in Integrin Profiling Assays

Employ PLN-1474 as a reference inhibitor in solid-phase binding assays to establish a baseline for αvβ1/αvβ6 dual inhibition. Its IC50 value of <50 nM for both integrins [3] provides a useful comparator when screening novel compounds for their selectivity profiles against other αv integrins, such as αvβ3, αvβ5, and αvβ8 .

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Leverage the available human Phase 1 PK and safety data for PLN-1474 [4] to design and interpret preclinical in vivo studies. The confirmation of rapid oral absorption and a clean safety profile in 84 healthy volunteers provides a strong foundation for dose selection and exposure-response analysis in rodent models of liver disease, de-risking subsequent translational studies.

Comparative Analysis with Dual αvβ6/αvβ1 Inhibitors

Utilize PLN-1474 in side-by-side in vitro and in vivo experiments with bexotegrast (PLN-74809) to dissect the differential contributions of αvβ1 versus αvβ6 inhibition in fibrotic processes. Given bexotegrast's advanced clinical development for IPF [5], this comparative approach can elucidate organ-specific (liver vs. lung) roles of these integrins and inform target validation studies.

Technical Documentation Hub

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